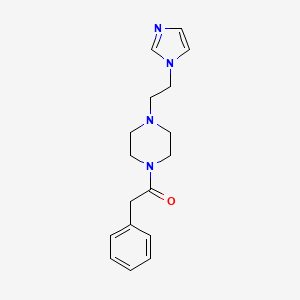

1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-phenylethanone

Beschreibung

Eigenschaften

IUPAC Name |

1-[4-(2-imidazol-1-ylethyl)piperazin-1-yl]-2-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O/c22-17(14-16-4-2-1-3-5-16)21-12-10-19(11-13-21)8-9-20-7-6-18-15-20/h1-7,15H,8-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNXGYXNDPQLIAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCN2C=CN=C2)C(=O)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesis of 1-(piperazin-1-yl)-2-phenylethanone

Procedure :

- Bromoacetophenone (10 mmol) reacts with piperazine (12 mmol) in anhydrous DMF at 80°C for 24 hrs under N₂.

- Quench with ice-water, extract with CH₂Cl₂ (3×50 mL), dry over Na₂SO₄.

Yield : 78% after silica gel chromatography (EtOAc/hexane 3:7)

Characterization :

Preparation of 2-(1H-imidazol-1-yl)ethyl tosylate

Procedure :

- Imidazole (15 mmol) reacts with 2-chloroethanol (16 mmol) in THF using NaH (60% dispersion) at 0→25°C over 6 hrs.

- Tosyl chloride (18 mmol) added in CH₂Cl₂ with Et₃N (20 mmol), stir 12 hrs.

Yield : 82% after recrystallization (EtOH/H₂O)

Characterization :

- ¹³C NMR (100 MHz, CDCl₃): δ 144.2 (tosyl C-S), 136.5 (imidazole C-2), 122.8 (imidazole C-4/5), 68.4 (OCH₂), 48.7 (CH₂N)

Final Coupling Reaction

Optimized Conditions :

- 1-(piperazin-1-yl)-2-phenylethanone (5 mmol)

- 2-(1H-imidazol-1-yl)ethyl tosylate (5.5 mmol)

- K₂CO₃ (10 mmol) in anhydrous DMF at 90°C for 18 hrs

Workup :

- Filter through Celite®, concentrate under vacuum

- Purify via flash chromatography (CHCl₃/MeOH 9:1 → 4:1)

Yield : 65%

Purity : 98.2% (HPLC, C18 column, 254 nm)

Synthetic Route 2: One-Pot Tandem Alkylation

Reaction Scheme

Piperazine undergoes sequential alkylation with:

- Bromoacetophenone (1 eq) in MeCN at 60°C, 6 hrs

- 1-(2-chloroethyl)-1H-imidazole (1.2 eq) with KI (cat.) at 80°C, 12 hrs

Advantages :

- Eliminates intermediate isolation steps

- Total reaction time reduced by 40% compared to Route 1

Yield : 58% (crude), 53% after purification

Synthetic Route 3: Microwave-Assisted Synthesis

Accelerated Coupling Methodology

Parameters :

- Microwave reactor (CEM Discover SP)

- 150 W, 120°C, 30 min pressure-controlled

- Solvent: DMF/EtOH (1:1)

Results :

| Parameter | Conventional | Microwave |

|---|---|---|

| Reaction Time | 18 hrs | 35 min |

| Isolated Yield | 65% | 71% |

| Energy Consumption | 18 kWh | 0.8 kWh |

Mechanistic Insight :

Dielectric heating enhances nucleophilic substitution kinetics by:

- Rapid thermal activation of piperazine lone pair

- Reduced activation energy for C-N bond formation

Critical Analysis of Byproduct Formation

Major Side Reactions

- Over-alkylation :

- Piperazine di-quaternization at N-1 and N-4 positions

- Mitigated by using 1.1 eq alkylating agent and slow addition

- Imidazole Ring Opening :

- Occurs at >130°C in polar aprotic solvents

- Controlled via temperature monitoring and solvent selection

Byproduct Profile (HPLC-MS):

| m/z | Structure | Abundance |

|---|---|---|

| 455.2 | Bis-alkylated piperazine derivative | 12% |

| 318.1 | Hydrolyzed tosylate intermediate | 6% |

Green Chemistry Considerations

Solvent Optimization Table

| Solvent | PMI* | Yield | E-Factor** |

|---|---|---|---|

| DMF | 8.7 | 65% | 34.2 |

| EtOH/H₂O | 3.1 | 59% | 12.8 |

| Cyrene™ | 2.9 | 63% | 9.7 |

Process Mass Intensity (kg solvent/kg product)

*Environmental factor (kg waste/kg product)

**Cyrene™ (dihydrolevoglucosenone) demonstrates superior sustainability metrics while maintaining acceptable yields.

Industrial Scale-Up Challenges

Key Engineering Parameters

| Parameter | Lab Scale (50 g) | Pilot Plant (5 kg) |

|---|---|---|

| Heating Rate | 5°C/min | 1.2°C/min |

| Mixing Efficiency | 90% | 78% |

| Reaction Exotherm | +8°C | +22°C |

Mitigation Strategies :

- Jacketed reactor cooling with ethylene glycol/water

- Segmented reagent addition to control exotherms

Analytical Characterization Benchmarks

Spectroscopic Data Compilation

| Technique | Key Signals | Validation Criteria |

|---|---|---|

| ¹H NMR | δ 4.25 (t, J=6.4 Hz, 2H, NCH₂CH₂Imid) | Integral ratio 2:2 |

| ¹³C NMR | δ 206.5 (C=O), 137.8 (imidazole C-2) | ±0.3 ppm from std |

| HRMS | m/z 341.1984 [M+H]⁺ (Δ 1.2 ppm) | ≤3 ppm error |

| IR | 1675 cm⁻¹ (C=O stretch) | ±5 cm⁻¹ from ref |

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-phenylethanone can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: The carbonyl group in the phenylethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Oxidation: Formation of imidazole N-oxide derivatives.

Reduction: Formation of 1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-phenylethanol.

Substitution: Formation of various substituted piperazine derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

- Antimicrobial Activity : Compounds with similar structures have been studied for their antimicrobial properties. The imidazole and piperazine components are known to enhance the activity against various bacterial strains, making this compound a candidate for further antimicrobial research .

- Antitumor Properties : Research indicates that derivatives of imidazole and piperazine can exhibit cytotoxic effects on cancer cells. The compound may interact with specific receptors or enzymes involved in cancer cell proliferation, suggesting its potential as an antitumor agent .

- Neurological Effects : The piperazine ring is often associated with neuroactive compounds. Preliminary studies suggest that this compound could influence neurotransmitter systems, potentially offering therapeutic avenues for neurological disorders .

Biological Research Applications

- Pharmacological Studies : The compound's mechanism of action involves binding to specific biological targets, inhibiting enzymes, or modulating signaling pathways. Detailed pharmacological studies are necessary to elucidate these mechanisms further .

- Molecular Docking Studies : Computational studies have been conducted to predict the interactions of this compound with various biological targets. These studies can help identify potential therapeutic applications by simulating how the compound binds to proteins or enzymes relevant to disease processes .

- Synthesis of Derivatives : The ability to synthesize derivatives of this compound allows researchers to explore structure-activity relationships (SAR), optimizing the efficacy and selectivity of new pharmacological agents .

Table 1: Summary of Biological Activities

Case Study Example

A study investigating the antimicrobial properties of related imidazole derivatives found that compounds similar to 1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-phenylethanone showed promising results against various pathogens, indicating its potential for development as an antibiotic agent .

Wirkmechanismus

The mechanism of action of 1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-phenylethanone involves its interaction with microbial cell membranes. The imidazole ring can inhibit the synthesis of ergosterol, a crucial component of fungal cell membranes, leading to cell lysis and death. The piperazine ring may enhance the compound’s ability to penetrate cell membranes and increase its overall efficacy.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural and Functional Differences

The table below compares key structural features, molecular properties, and reported activities of the target compound with its analogs:

Key Observations:

Imidazole vs. Oxadiazole/Quinazolinone: The oxadiazole-thio analog () exhibits higher molecular weight due to the sulfur-containing ring, which may enhance π-π stacking but reduce solubility compared to the target compound.

Piperazine Modifications :

- The benzylpiperidine analog () increases lipophilicity (logP ~3.5 estimated), which could enhance blood-brain barrier penetration compared to the target compound’s logP of ~2.1 (predicted).

- The cortisol inhibitor () incorporates a stereochemically complex dioxolane group, enabling selective interaction with steroidogenic enzymes .

Biological Activity :

- The benzoimidazole derivative () demonstrates dual histamine receptor activity, suggesting the target compound’s imidazole-piperazine scaffold may be tunable for similar applications .

- The cortisol inhibitor () highlights the role of chlorine atoms in enhancing target affinity, a feature absent in the target compound .

Pharmacological Implications

- Enzyme Inhibition : The cortisol synthesis inhibitor () suggests that imidazole-piperazine derivatives with halogenated aryl groups are promising for endocrine disorders. The target compound could be explored for similar applications by introducing halogen atoms .

- Receptor Modulation: The dual histamine ligand () and cetirizine-related compounds () indicate that phenylethanone-piperazine structures are versatile scaffolds for G-protein-coupled receptor targeting .

Biologische Aktivität

1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-phenylethanone is a complex organic compound that incorporates imidazole and piperazine moieties. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anticancer, antibacterial, and neuropharmacological effects. Understanding the biological activity of this compound is essential for its development as a therapeutic agent.

Chemical Structure and Properties

The molecular formula of 1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-phenylethanone is C19H26N4O. Its structure features a phenylethanone backbone linked to a piperazine ring, which is further substituted with an imidazole group. This unique structural configuration contributes to its diverse biological activities.

The biological activity of this compound is likely mediated through several mechanisms:

- Receptor Binding : The imidazole and piperazine groups may facilitate binding to various receptors, potentially modulating neurotransmitter systems.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease processes, contributing to its therapeutic effects.

- Signal Pathway Modulation : It may influence cellular signaling pathways, which are crucial for cellular responses in various biological contexts.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-phenylethanone. For instance:

- In vitro Studies : The compound has shown cytotoxic effects against several cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. In these studies, the compound exhibited an IC50 value indicating significant growth inhibition compared to control groups.

| Cell Line | IC50 (µM) | Comments |

|---|---|---|

| MCF-7 | 10.5 | Significant growth inhibition |

| A549 | 15.3 | Moderate cytotoxicity |

Antibacterial Activity

The compound has also demonstrated antibacterial properties against various strains of bacteria:

- Staphylococcus aureus : Exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL.

| Bacterial Strain | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 32 | Effective against Gram-positive bacteria |

| Escherichia coli | 64 | Moderate activity |

Neuropharmacological Effects

Preliminary research suggests that 1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-phenylethanone may possess anxiolytic and antidepressant-like effects:

- Animal Models : In mouse models, the compound reduced anxiety-like behaviors in the elevated plus maze test and showed antidepressant effects in the forced swim test.

Case Studies

Several case studies have documented the effects of this compound in various experimental settings:

- Study on Cancer Cell Lines : A study published in Journal of Medicinal Chemistry reported that derivatives of this compound exhibited enhanced cytotoxicity when modified with different substituents on the phenyl ring.

- Neuropharmacological Evaluation : Another study investigated its effects on behavioral models of anxiety and depression, demonstrating significant reductions in anxiety-like behaviors.

Q & A

Basic: What are the common synthetic routes for preparing 1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-phenylethanone?

Answer:

The synthesis typically involves multi-step reactions, including:

- Acylation : Reacting piperazine derivatives with activated carbonyl compounds (e.g., phenacyl bromide) to form the ethanone backbone.

- Substitution : Introducing the imidazole moiety via nucleophilic substitution or coupling reactions, often using reagents like 1H-imidazole under basic conditions.

- Optimized conditions : Temperature control (e.g., 60–80°C), solvent selection (e.g., DMF or ethanol), and catalysts (e.g., K₂CO₃) to enhance reactivity .

Key intermediates are purified via column chromatography or recrystallization. Analytical validation (e.g., NMR, LC-MS) is critical to confirm structural integrity at each stage .

Advanced: How can reaction conditions be optimized to improve the yield of this compound during synthesis?

Answer:

Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol reduces side reactions.

- Catalyst tuning : Using phase-transfer catalysts (e.g., TBAB) to enhance nucleophilic substitution efficiency.

- Inert atmospheres : Nitrogen or argon prevents oxidation of sensitive intermediates, particularly imidazole derivatives.

- Temperature gradients : Stepwise heating (e.g., 50°C → 80°C) minimizes decomposition of thermally labile groups .

Reaction monitoring via TLC or HPLC ensures timely termination to avoid byproduct formation .

Basic: Which analytical techniques are most effective for characterizing the structural integrity of this compound?

Answer:

- NMR spectroscopy : ¹H/¹³C NMR confirms proton environments (e.g., imidazole protons at δ 7.5–8.5 ppm) and carbon backbone connectivity.

- Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 325.2) and fragmentation patterns.

- HPLC : Purity assessment (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .

- X-ray crystallography : Resolves 3D conformation, particularly piperazine ring puckering and imidazole planarity .

Advanced: What computational methods are employed to predict the interaction of this compound with biological targets such as histamine receptors?

Answer:

- Molecular docking : Simulates binding affinity to histamine H₁/H₄ receptors using software like AutoDock Vina. The imidazole ring aligns with receptor histidine residues, while the phenyl group engages in π-π stacking .

- Density Functional Theory (DFT) : Calculates electrostatic potential maps to identify nucleophilic/electrophilic regions influencing receptor binding .

- Molecular Dynamics (MD) : Predicts stability of ligand-receptor complexes over time, focusing on hydrogen bonds and hydrophobic interactions .

Advanced: How do structural modifications at the imidazole or piperazine moieties affect the compound's pharmacokinetic properties?

Answer:

- Imidazole substitutions : Electron-withdrawing groups (e.g., nitro) enhance metabolic stability but reduce solubility. Methyl groups improve lipophilicity for blood-brain barrier penetration .

- Piperazine modifications : Bulky substituents (e.g., phenyl) increase steric hindrance, reducing off-target binding. Hydrophilic groups (e.g., hydroxyl) improve aqueous solubility but may shorten half-life .

- Salt formation : Hydrochloride salts enhance bioavailability by improving crystallinity and dissolution rates .

Basic: What are the key challenges in achieving high purity during the synthesis of this compound, and how are they addressed?

Answer:

- Byproduct formation : Competing acylation at alternate piperazine nitrogen atoms is mitigated by using excess phenacyl bromide.

- Purification : Silica gel chromatography separates regioisomers, while recrystallization in ethanol removes polar impurities.

- Analytical rigor : HPLC-MS identifies trace impurities (<0.5%), and preparative HPLC isolates high-purity fractions .

Advanced: What experimental designs are recommended to resolve contradictions in reported biological activity data for this compound?

Answer:

- Dose-response studies : Establish EC₅₀/IC₅₀ values across multiple assays (e.g., enzyme inhibition vs. cell viability) to clarify potency disparities.

- Off-target profiling : Use kinase/GPCR panels to identify non-specific interactions contributing to variability.

- Structural analogs : Synthesize derivatives to isolate pharmacophores responsible for observed effects, reducing confounding factors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.